Physicochemical Differentiation: XLogP Comparison with [3,2-b] Isomer
The target compound (6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine) exhibits a computed XLogP3-AA of 2.3, compared to 2.1 for the isomeric 6-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine (CID 21061733). This 0.2 log unit difference in lipophilicity reflects the distinct electronic environment imparted by the [3,2-c] vs. [3,2-b] ring fusion [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | 6-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine; XLogP3-AA = 2.1 |
| Quantified Difference | ΔXLogP = +0.2 |
| Conditions | PubChem computed properties (XLogP3 3.0) |
Why This Matters
Lipophilicity differences of 0.2 log units can affect membrane permeability and metabolic stability, making the target compound a more lipophilic alternative for lead optimization programs requiring higher logD.
- [1] PubChem CID 119012994 (target) and CID 21061733 (comparator). XLogP3-AA computed values. https://pubchem.ncbi.nlm.nih.gov/ View Source
